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Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867 Get Quote

SYBR Green II Technical Support Center
Welcome to the technical support center for SYBR Green II nucleic acid stain. This resource is

designed to help researchers, scientists, and drug development professionals troubleshoot

common issues related to signal instability and quenching during their experiments.

Troubleshooting Guides
This section provides answers to specific problems you might encounter with SYBR Green II,
offering explanations and actionable solutions.

FAQs: Signal Instability
Q1: Why is my SYBR Green II signal weak or decreasing over time?

A1: Weak or unstable SYBR Green II signals can be attributed to several factors related to the

preparation and storage of the staining solution, as well as the experimental conditions.

Improper Staining Solution Preparation: SYBR Green II is not stable in water alone and

requires a buffered solution for dilution.[1] Staining solutions prepared in water must be used

within 24 hours.[2]

Incorrect pH: The staining efficiency of SYBR Green II is pH-sensitive. The optimal pH range

for the staining solution is between 7.5 and 8.0.[3][4] A significant drop in sensitivity is

observed at a pH greater than 8.3 or less than 7.5.[1] It is important to note that the pH of
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Tris buffers can increase at lower temperatures; a buffer at pH 8.0 at room temperature can

rise to pH 8.5 at 4°C, which is outside the optimal range.

Incorrect Storage: Staining solutions should be stored protected from light, preferably

refrigerated, and in polypropylene containers. Glass containers should be avoided as the dye

can adsorb to glass surfaces. Even with plastic containers, there may be an initial period

where the dye saturates the plastic, potentially leading to poor staining after storage. It is

recommended to reserve specific containers for SYBR stain use. The stock solution in

DMSO should be stored at -20°C, protected from light, and desiccated. It is stable for six

months to a year under these conditions. Repeated freeze-thaw cycles of the stock solution

are generally well-tolerated, but it's crucial to ensure the solution is completely thawed and

mixed well before use to avoid concentration changes.

Photobleaching: Exposure to light, especially UV light, can cause photobleaching and a

decrease in fluorescence. Gels should be protected from light during staining and storage.

Degradation in Precast Gels: SYBR Green II can degrade if gels are prestained and stored

for more than 1-2 days. If staining has decreased in a precast gel, it can be post-stained to

recover the signal.

Q2: Why am I observing high background fluorescence in my gel?

A2: While SYBR Green II is known for its low intrinsic fluorescence, high background can

occasionally occur.

Excessive Dye Concentration: Using a higher than recommended concentration of SYBR
Green II can lead to increased background fluorescence. The recommended final dilution is

typically 1:10,000 of the stock solution.

Old or Used Electrophoresis Buffer: Using old or previously used electrophoresis buffer to

prepare the staining solution can result in poor staining and higher background. Always use

freshly prepared buffer.

Contamination: Contamination in the electrophoresis buffer or on the gel surface can

contribute to background fluorescence.
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Q3: What could be causing the quenching of my SYBR Green II signal?

A3: Signal quenching is the reduction of fluorescence intensity. Several factors can contribute

to this phenomenon.

Presence of Certain Chemicals: While the fluorescence of RNA/SYBR Green II complexes is

not quenched by urea or formaldehyde, other components in your sample or buffer could

potentially interfere with the signal.

High Nucleic Acid Concentration: At very high concentrations of nucleic acids, self-quenching

can occur where the fluorescent molecules interact and reduce the overall signal.

Interaction with Proteins: Some proteins can interact with intercalating dyes and may cause

quenching of the fluorescent signal.

Cations: The presence of cations such as Na+, K+, Ca++, Mn++, and Mg++ can reduce the

fluorescent intensity of dye/DNA complexes in a concentration-dependent manner.

Quantitative Data Summary
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Parameter
Recommended
Value/Condition

Impact on Signal
Stability and
Intensity

Reference

Working Solution pH 7.5 - 8.0

Significant drop in

sensitivity outside this

range.

Working Solution

Storage

4°C, protected from

light, in polypropylene

containers

Unstable in water

alone; must be used

within 24 hours.

Adsorbs to glass. Can

degrade in precast

gels stored >1-2 days.

Stock Solution

Storage

-20°C, protected from

light, desiccated

Stable for six months

to a year.

Final Dilution (Post-

staining)

1:10,000 in TBE for

non-denaturing gels

Higher concentrations

can increase

background.

Final Dilution

(Denaturing Gels)

1:5,000 in TBE for

denaturing

agarose/formaldehyde

gels

A higher concentration

may be needed for

these gel types.

Excitation

Wavelengths

Primary: 497 nm,

Secondary: ~254 nm

Using the appropriate

excitation source is

crucial for maximal

signal.

Emission Wavelength ~520 nm

A photographic filter

specific for green

stains is

recommended for

optimal photography.
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Protocol 1: Post-Electrophoresis Staining of RNA Gels
This is the recommended method for achieving the highest sensitivity with SYBR Green II.

Prepare Staining Solution:

For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution

of the SYBR Green II stock solution in fresh 1x TBE buffer (89 mM Tris, 89 mM Boric acid,

1 mM EDTA, pH 8.0).

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution in 1x TBE is recommended.

Verify that the pH of the staining solution is between 7.5 and 8.0 at the temperature you

will be using for staining.

Staining Procedure:

Place the gel in a clean polypropylene container.

Add enough staining solution to completely cover the gel.

Protect the container from light by covering it with aluminum foil or placing it in a dark

area.

Agitate the gel gently on a shaker at room temperature.

Staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for

agarose gels.

Destaining:

No destaining is required as SYBR Green II has low intrinsic fluorescence.

Visualization:

Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a

254 nm epi-illuminator.

For photography, use a photographic filter designed for green stains for optimal results.
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Protocol 2: Adding Dye to Loading Buffer
This method is faster but may result in some loss of sensitivity and can affect nucleic acid

mobility.

Prepare a 1:100 Dilution: First, prepare a 1:100 dilution of the SYBR Green II stock solution

in high-quality anhydrous DMSO. This dilution can be stored in the freezer.

Add to Sample: Add 1 µl of the 1:100 diluted dye to 9-10 µl of your sample before loading it

onto the gel. This results in a final concentration of 1:1,000 in the loading buffer.

Electrophoresis and Visualization: Proceed with electrophoresis and visualize the gel as

described in the post-staining protocol.

Visualizations
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Caption: Troubleshooting workflow for SYBR Green II signal issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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